molecular formula C12H14BF2NO4 B7910277 2-(4,5-Difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4,5-Difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7910277
M. Wt: 285.05 g/mol
InChI Key: YFLVGYWVSFRFKK-UHFFFAOYSA-N
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Description

2-(4,5-Difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a difluoronitrophenyl group. The combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,5-difluoro-2-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

[ \text{4,5-Difluoro-2-nitrophenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The difluoronitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4,5-Difluoro-2-nitrophenylboronic acid.

    Reduction: 2-(4,5-Difluoro-2-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,5-Difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors due to its unique photophysical properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism by which 2-(4,5-Difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable covalent bonds with various nucleophiles. The boron atom in the dioxaborolane ring acts as an electrophilic center, facilitating reactions with nucleophiles such as hydroxyl or amino groups. This reactivity is exploited in various synthetic and analytical applications, where the compound serves as a versatile intermediate or reagent.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-(4,5-Difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluorine and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct electronic and steric properties, enhancing its reactivity and making it particularly useful in specific synthetic applications.

Properties

IUPAC Name

2-(4,5-difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)9(15)6-10(7)16(17)18/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLVGYWVSFRFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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